A Comprehensive Technical Guide to the Structure Elucidation of Amido Methyl Meloxicam
A Comprehensive Technical Guide to the Structure Elucidation of Amido Methyl Meloxicam
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amido Methyl Meloxicam is a known process impurity and potential metabolite of Meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2][3] The definitive identification and characterization of such impurities are mandated by regulatory bodies and are critical for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive, multi-faceted analytical strategy for the unambiguous structure elucidation of Amido Methyl Meloxicam. By integrating data from orthogonal analytical techniques—including mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography—this document serves as a technical whitepaper for scientists engaged in pharmaceutical analysis, quality control, and drug metabolism studies. The causality behind each experimental choice is detailed, presenting a self-validating system for structural confirmation.
Foundational Context: Meloxicam and the Imperative of Impurity Profiling
Meloxicam: A Brief Overview
Meloxicam is an NSAID from the oxicam class, recognized for its analgesic and anti-inflammatory properties.[4][5] It functions as a preferential inhibitor of cyclooxygenase-2 (COX-2), which contributes to its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[5] Its chemical structure is 4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide.[5]
The Significance of Impurity Analysis
In pharmaceutical development, the adage "the dose makes the poison" extends to impurities. Even minute quantities of structurally related compounds can possess different pharmacological or toxicological profiles. Regulatory agencies worldwide require stringent characterization of any impurity present above a specified threshold. Therefore, a robust methodology for structure elucidation is not merely an academic exercise but a cornerstone of drug safety and quality assurance.
Amido Methyl Meloxicam: The Target Molecule
Amido Methyl Meloxicam is identified as Meloxicam Impurity 1.[1] Its molecular formula is C15H15N3O4S2, and it has a molecular weight of approximately 365.43 g/mol .[1][2][6][][8] The core structural difference from the parent Meloxicam molecule is the methylation of the amide nitrogen, resulting in the IUPAC name: 4-hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide.[1][9] This seemingly minor modification—the substitution of an amide proton with a methyl group—must be unequivocally confirmed.
An Orthogonal Strategy for Unambiguous Elucidation
Caption: Orthogonal workflow for structure elucidation.
Mass Spectrometry: Establishing the Molecular Blueprint
Rationale: The First Step
Mass spectrometry (MS) is the initial and most crucial step. It provides the precise molecular weight, allowing for the determination of the elemental composition. High-resolution mass spectrometry (HRMS) is paramount, as it can differentiate between compounds with the same nominal mass but different atomic compositions.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve the isolated impurity in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1-10 µg/mL.
-
Instrumentation: Utilize a Liquid Chromatography (LC) system coupled to an HRMS detector, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Ionization: Employ Electrospray Ionization (ESI) in positive ion mode, as the basic nitrogen atoms in the thiazole and benzothiazine rings are readily protonated.[10][11]
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-1000. Ensure the mass resolution is >10,000 (FWHM).
-
Calibration: Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy (<5 ppm).
Expected Data & Interpretation
The primary objective is to observe the protonated molecular ion, [M+H]⁺. The mass difference between Meloxicam and the impurity is the most telling initial piece of evidence.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| Meloxicam | C₁₄H₁₃N₃O₄S₂ | 351.03475 | 352.04202 |
| Amido Methyl Meloxicam | C₁₅H₁₅N₃O₄S₂ | 365.05040 | 366.05767 |
The observed accurate mass for the impurity's [M+H]⁺ ion should be within 5 ppm of 366.05767. The mass difference of 14.01565 Da (CH₂) between the impurity and Meloxicam strongly supports the hypothesis of a single methylation event.
Tandem MS (MS/MS) for Structural Scaffolding
By selecting the [M+H]⁺ ion (m/z 366.1) for collision-induced dissociation (CID), the resulting fragmentation pattern can help confirm the core structure. The fragmentation of Meloxicam is well-documented, with a characteristic product ion at m/z 115, corresponding to the protonated 2-amino-5-methylthiazole fragment.[12] For Amido Methyl Meloxicam, fragmentation should yield ions that confirm the integrity of the benzothiazine and thiazole rings, helping to rule out methylation on the rings themselves.
NMR Spectroscopy: Mapping the Atomic Connectivity
Rationale: The Definitive Connectivity Map
While MS provides the "what" (elemental composition), Nuclear Magnetic Resonance (NMR) spectroscopy provides the "how" (how the atoms are connected). It is the most powerful tool for determining the precise location of the additional methyl group.
Protocol: 1D and 2D NMR Experiments
-
Sample Preparation: Dissolve ~5-10 mg of the purified impurity in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which can solubilize both the analyte and any residual water. Add Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin coupling networks.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment. It reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different parts of the molecule.
-
Data Interpretation: Finding the "Smoking Gun"
-
¹H NMR: The most critical difference compared to the Meloxicam spectrum will be the disappearance of the broad amide N-H proton signal (typically >10 ppm) and the appearance of a new singlet integrating to 3 protons around 3.0-3.5 ppm. This is the characteristic signal of an N-CH₃ group. Other signals, such as those for the aromatic rings and the S-N-CH₃ group on the benzothiazine core, should remain largely similar to those of Meloxicam.[13]
-
¹³C NMR: A new signal will appear in the aliphatic region (~30-40 ppm) corresponding to the new N-CH₃ carbon. The chemical shift of the amide carbonyl carbon will also likely be affected.
-
HMBC: This experiment provides the definitive proof. A clear correlation should be observed between the protons of the new N-CH₃ singlet and the amide carbonyl carbon (~160-170 ppm). This 3-bond correlation (³JHC) is only possible if the methyl group is attached to the amide nitrogen.
Caption: Key HMBC correlation confirming N-methylation.
X-Ray Crystallography: The Gold Standard
Rationale
For an unequivocal, three-dimensional confirmation of the molecular structure, single-crystal X-ray crystallography is the gold standard. It provides precise data on bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.
Protocol
-
Crystal Growth: This is often the most challenging step. It involves dissolving the highly purified impurity in a suitable solvent or solvent system and allowing for slow evaporation, cooling, or vapor diffusion to encourage the formation of single, diffraction-quality crystals. The polymorphic nature of Meloxicam suggests that crystallization can be complex.[14]
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined and the structure is refined to yield a final, highly accurate molecular model.
Expected Outcome
The resulting crystallographic information file (CIF) and molecular model will visually and quantitatively confirm the entire structure of Amido Methyl Meloxicam, including the N-methylated amide linkage, leaving no room for ambiguity.
Data Synthesis and Final Confirmation
| Technique | Observation | Conclusion |
| HRMS | [M+H]⁺ ion at m/z 366.05767. | Confirms molecular formula C₁₅H₁₅N₃O₄S₂. |
| ¹H NMR | Disappearance of N-H proton; appearance of a 3H singlet. | Strong evidence for N-methylation. |
| ¹³C NMR | Appearance of a new aliphatic carbon signal. | Corroborates presence of a new methyl group. |
| HMBC NMR | Correlation between N-CH₃ protons and the amide carbonyl carbon. | Definitively proves the site of methylation. |
| X-Ray | Solved 3D structure. | Absolute proof of the entire molecular structure. |
References
-
Determination of meloxicam in human plasma by ultra high performance liquid chromatography‐tandem mass spectrometry and its application in a pharmacokinetic study. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Amido Methyl Meloxicam (Meloxicam Impurity). (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples. (2023). MDPI. Retrieved January 15, 2026, from [Link]
-
Meloxicam determination in human plasma by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) in Brazilian bioequivalence studies. (2005). PubMed. Retrieved January 15, 2026, from [Link]
-
ESTIMATION OF MELOXICAM IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY (LC-MS/MS). (2013). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
-
Amido Methyl Meloxicam. (n.d.). Venkatasai Life Sciences. Retrieved January 15, 2026, from [Link]
-
Determination of meloxicam in human plasma by liquid chromatography-tandem mass spectrometry following transdermal administration. (2007). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor. (2022). NIH. Retrieved January 15, 2026, from [Link]
-
Meloxicam hydrochloride. (2022). NIH. Retrieved January 15, 2026, from [Link]
-
Structures of meloxicam (a), El-Gamal's compounds (b) and the designed... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Physicochemical characterization, the Hirshfeld surface, and biological evaluation of two meloxicam compounding pharmacy samples. (2017). ScienceOpen. Retrieved January 15, 2026, from [Link]
-
New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. (2020). NIH. Retrieved January 15, 2026, from [Link]
-
Optical Properties of Meloxicam in the Far-Infrared Spectral Region. (2015). NIH. Retrieved January 15, 2026, from [Link]
-
X-ray diffraction patterns of meloxicam, β-cyclodextrin and their binary systems. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Chemical structure of meloxicam and its new analogues with the same... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. (2020). MDPI. Retrieved January 15, 2026, from [Link]
-
Meloxicam. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
- In vivo studies of crystalline forms of meloxicam. (2009). Google Patents.
-
Meloxicam-impurities. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]
- Synthesis method of meloxicam. (2012). Google Patents.
-
X-Ray diffraction of (A) meloxicam microparticles and (B) nanoparticles. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
- 1. Amido Methyl Meloxicam (Meloxicam Impurity) | C15H15N3O4S2 | CID 54677942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amido Methyl Meloxicam : Venkatasai Life Sciences [venkatasailifesciences.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Amido Methyl Meloxicam (Meloxicam Impurity) [lgcstandards.com]
- 10. researchgate.net [researchgate.net]
- 11. Meloxicam determination in human plasma by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) in Brazilian bioequivalence studies [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. scienceopen.com [scienceopen.com]
- 14. Meloxicam hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Figure 1. Chemical structures of Meloxicam (left) and its N-methylated amide derivative, Amido Methyl Meloxicam (right).





